苯基琥珀酸

描述

Synthesis Analysis

The synthesis of phenylsuccinic acid can be approached by considering methods used for similar compounds. For instance, the production of succinic acid derivatives, including octenyl succinic anhydride-modified starches, involves chemical modifications that could be adapted for phenylsuccinic acid synthesis. These derivatives display useful properties due to the hydrophobic and steric contributions of the modifying groups, which could be relevant for phenylsuccinic acid applications (Sweedman et al., 2013).

Molecular Structure Analysis

The molecular structure of phenylsuccinic acid can be inferred from related compounds, such as benzoxaboroles, which are derivatives of phenylboronic acids. These compounds exhibit unique structural and electronic characteristics that influence their reactivity and interactions with other molecules. Understanding the structure of phenylsuccinic acid could lead to insights into its potential applications and reactivity (Adamczyk-Woźniak et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving phenylsuccinic acid can be explored through the study of related compounds. For example, the synthesis and reactivity of phthalic acid esters, which share structural similarities with phenylsuccinic acid, provide insights into the types of chemical transformations that phenylsuccinic acid might undergo. Phthalic acid esters are known for their allelopathic, antimicrobial, and insecticidal activities, suggesting that phenylsuccinic acid could also exhibit interesting biological activities (Huang et al., 2021).

Physical Properties Analysis

The physical properties of phenylsuccinic acid, such as solubility, melting point, and thermal stability, are critical for its applications. These properties can be assessed by examining the behavior of similar compounds, like hydroxycinnamic acids, which have been extensively studied for their antioxidant activities. The structure-activity relationships of these compounds provide valuable information on how the physical properties of phenylsuccinic acid might influence its functionality and potential uses (Razzaghi-Asl et al., 2013).

Chemical Properties Analysis

Exploring the chemical properties of phenylsuccinic acid involves understanding its reactivity, stability, and interaction with other molecules. Studies on cinnamic acid derivatives, which are structurally related to phenylsuccinic acid, offer insights into the reactivity patterns and potential chemical applications of phenylsuccinic acid. These derivatives have been investigated for their anticancer properties, highlighting the importance of the phenyl acrylic acid functionality in medicinal chemistry (De et al., 2011).

科学研究应用

有机化学教育:苯基琥珀酸用于本科有机实验室实验,特别是教授使用 (-)-脯氨酸作为拆分剂拆分外消旋混合物。该实验向学生介绍了回流和重结晶等关键技术,并获得了两种对映异构体的高收率 (Cesare 和 Stephani,1997)。

微生物降解:从日本冲绳土壤中分离出的特定放线菌菌株可以立体选择性地降解苯基琥珀酸。这项研究突出了这些微生物在环境修复或有机化合物加工中的潜在生物技术应用 (Matsui 等人,2009)。

化学分离技术:已经进行了使用亲水性羟基苯基-β-环糊精对苯基琥珀酸对映异构体进行对映选择性液-液萃取的研究。这项研究对于制药行业至关重要,在制药行业中,对映异构体的分离对于药物合成和生产至关重要 (Zhang 等人,2015)。

振动光谱研究:近红外傅里叶变换拉曼光谱和傅里叶变换红外光谱已用于研究苯基琥珀酸的振动光谱分析。这类研究对于了解化学化合物的分子结构和行为至关重要 (Sajan 等人,2010)。

神经科学研究:苯基琥珀酸已被确定为培养小脑颗粒细胞神经元中由细胞外谷氨酰胺形成的胞质谷氨酸的一个抑制剂。这表明其在防止这些细胞中缺氧性细胞死亡中的潜在应用,这一发现可能对神经科学和药理学产生影响 (Huang 和 Hertz,1995)。

聚酯合成:已经对由琥珀酸和苯基琥珀酸合成的聚酯(如聚(丁二酸丁二酯-共-丁二酸苯基酯)进行了研究。这项研究对聚合物科学领域做出了贡献,特别是在具有特定性质的可生物降解聚合物的开发方面 (郭宝华,2006)。

作用机制

Target of Action

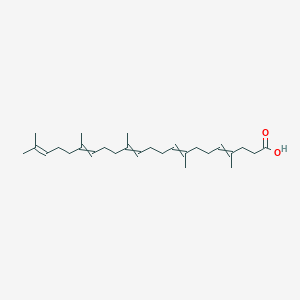

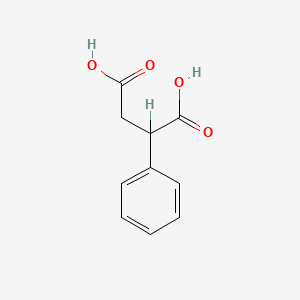

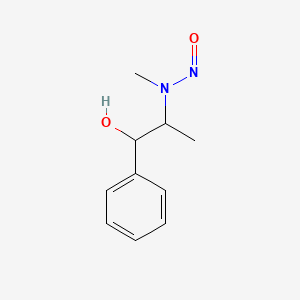

Phenylsuccinic acid (PSA) is a chemical compound with the molecular formula C10H10O4 It’s known to cause skin and eye irritation, and may cause respiratory irritation .

Mode of Action

It’s known that enantiomers of psa can be separated using an aqueous two-phase system composed of ethanol and ammonium sulfate . This suggests that PSA might interact with its targets in a stereo-specific manner.

Biochemical Pathways

PSA is involved in the bacterial degradation of aromatic components . The bacterial phenylacetic acid (PAA) pathway, which PSA is a part of, contains 12 enzymes and a transcriptional regulator . These components are involved in biofilm formation and antimicrobial activity . The PAA pathway is a central intermediate metabolite involved in bacterial degradation of aromatic components .

Pharmacokinetics

It’s known that psa enantiomers can be separated using an aqueous two-phase system , suggesting that its bioavailability might be influenced by stereo-specific interactions.

Result of Action

It’s known to cause skin and eye irritation, and may cause respiratory irritation . This suggests that PSA might have cytotoxic effects.

Action Environment

The action of PSA is likely influenced by environmental factors. For instance, its enantioseparation is achieved using an aqueous two-phase system composed of ethanol and ammonium sulfate . Spillage is unlikely to penetrate soil .

安全和危害

属性

IUPAC Name |

2-phenylbutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c11-9(12)6-8(10(13)14)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVFFZQQWIZURIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60883518 | |

| Record name | Butanedioic acid, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

635-51-8, 4036-30-0 | |

| Record name | Phenylsuccinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=635-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenylsuccinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-Phenylsuccinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004036300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylsuccinic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16635 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenylsuccinic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11342 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanedioic acid, 2-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanedioic acid, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylsuccinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.217 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Phenylsuccinic acid has the molecular formula C10H10O4 and a molecular weight of 194.18 g/mol. [, , , ]

A: Researchers commonly employ Fourier transform infrared (FT-IR) and Raman spectroscopy, along with nuclear magnetic resonance (NMR) spectroscopy to characterize Phenylsuccinic acid. These techniques help identify functional groups and analyze the compound's structure. [, , , , , ]

A: Yes, the presence of the phenyl group significantly influences the properties of Phenylsuccinic acid. For instance, incorporating phenylsuccinic acid into poly(butylene succinate) alters its thermal properties and crystallization behavior. The glass transition temperature increases, while the melting point decreases. []

A: Yes, Phenylsuccinic acid forms solvates with various solvents. Researchers have identified solvates with 2-propanol and dioxane. The (RS)-Phenylsuccinic acid - 2-propanol solvate exhibits a transition temperature of 16.5 °C, where it converts to the unsolvated form. []

A: Phenylsuccinic acid exists as two enantiomers (R and S). Separating these enantiomers is crucial because they may exhibit different biological activities. Obtaining enantiomerically pure forms is vital for pharmaceutical and other applications. [, , , , ]

ANone: Several methods are employed for enantioseparation, including:

- Resolution by salt formation: This classical method utilizes a chiral resolving agent like (-)-proline to form diastereomeric salts with different solubilities, allowing separation. [, ]

- Biphasic recognition chiral extraction (BRCE): This technique uses two immiscible phases, each containing a different chiral selector. The enantiomers partition differently between the phases based on their affinities for the selectors. Researchers have successfully used hydroxypropyl-β-cyclodextrin (HP-β-CD) in the aqueous phase and L-isobutyl tartrate (L-IBTA) in the organic phase for Phenylsuccinic acid enantioseparation. [, , ]

- High-speed countercurrent chromatography (HSCCC): This method also employs a biphasic system with chiral selectors in each phase. The high speed and countercurrent flow enhance the separation efficiency. []

- High-performance liquid chromatography (HPLC): Chiral stationary phases or chiral mobile phase additives enable the separation of enantiomers based on their differential interactions with the stationary phase. [, ]

ANone: Several parameters impact the separation efficiency, including:

- Type and concentration of chiral selectors: The choice of selectors and their concentrations directly affect the enantiorecognition and separation. [, , ]

- pH of the aqueous phase: The pH can influence the ionization state of the enantiomers and selectors, impacting their interactions and partitioning. [, ]

- Temperature: Temperature affects the kinetics of the separation process and the stability of the complexes formed between enantiomers and selectors. [, ]

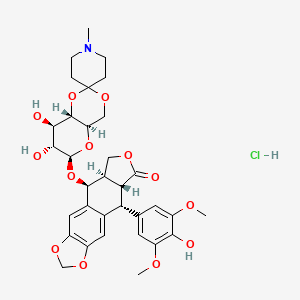

A: Yes, Phenylsuccinic acid serves as a versatile ligand in the synthesis of coordination polymers. It can bridge metal ions, leading to various architectures. The phenyl group in its structure can further contribute to the framework stability through π-π interactions. [, , ]

ANone: These coordination polymers exhibit potential in areas like:

- Photoluminescent materials: The incorporation of lanthanide ions with Phenylsuccinic acid can yield materials with luminescent properties. []

ANone: Computational methods, like density functional theory (DFT), aid in:

- Predicting molecular geometry: Calculating the optimized geometry of Phenylsuccinic acid and its complexes. []

- Analyzing vibrational spectra: Simulating IR and Raman spectra to assist in the interpretation of experimental data and understand vibrational modes. [, ]

- Investigating intermolecular interactions: Studying the hydrogen bonding patterns and other non-covalent interactions in Phenylsuccinic acid crystals and complexes. [, ]

A: While limited data is available on the biodegradation of Phenylsuccinic acid itself, it's worth noting that some studies have investigated the biodegradability of polymers containing Phenylsuccinic acid units, such as poly(butylene succinate-co-butylene phenylsuccinate). These studies suggest that the incorporation of Phenylsuccinic acid can influence the biodegradation rate of the polymers. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[Dodecoxy(hydroxy)phosphoryl]oxyethyl-trimethylazanium](/img/structure/B1195590.png)